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Compound of Interest

Compound Name: 1,3-dimethyl-1H-pyrazol-5-ol

Cat. No.: B1304426 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 1,3-dimethyl-1H-pyrazol-5-ol (CAS No: 5203-77-0). The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, offering valuable insights for its identification, characterization, and application in

research and development. This compound and its derivatives are of significant interest in

medicinal chemistry, often serving as key building blocks in the synthesis of novel therapeutic

agents.

Spectroscopic Data Summary
The spectroscopic data for 1,3-dimethyl-1H-pyrazol-5-ol is summarized in the tables below. It

is important to note that this compound can exist in tautomeric forms, primarily as 1,3-
dimethyl-1H-pyrazol-5-ol and its keto form, 1,3-dimethyl-1,2-dihydro-3H-pyrazol-3-one. The

presented NMR data reflects the predominantly observed tautomeric form in solution.

Table 1: ¹H NMR Spectroscopic Data for 1,3-dimethyl-5-pyrazolone (Tautomer of 1,3-dimethyl-
1H-pyrazol-5-ol)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.21 Singlet 3H N-CH₃ (Methyl at N1)

3.11 Singlet 2H
CH₂ (Methylene at

C4)

2.02 Singlet 3H C-CH₃ (Methyl at C3)

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 1,3-dimethyl-5-pyrazolone (Tautomer of 1,3-
dimethyl-1H-pyrazol-5-ol)

Chemical Shift (δ) ppm Assignment

172.2 C=O (C5)

155.5 C=N (C3)

41.4 CH₂ (C4)

31.0 N-CH₃

16.9 C-CH₃

Solvent: CDCl₃, Frequency: 100 MHz[1]

Table 3: Infrared (IR) Spectroscopy Peak List

Wavenumber (cm⁻¹) Interpretation

1549 C=O stretching (Amide I band)

1269 C-N stretching

1185 C-N stretching

1034 C-C stretching
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Sample Preparation: KBr pellet[1]

Table 4: Mass Spectrometry Data

m/z Ratio Relative Intensity Interpretation

113 100% [M+H]⁺

Ionization Method: APCI (Atmospheric Pressure Chemical Ionization)[1]

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below. These protocols are based on standard practices for the analysis of heterocyclic organic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

Approximately 5-10 mg of 1,3-dimethyl-1H-pyrazol-5-ol was dissolved in 0.6-0.7 mL of

deuterated chloroform (CDCl₃).

The solution was transferred to a 5 mm NMR tube.

Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition:

The spectrometer was tuned to the proton frequency.

A standard one-pulse sequence was used to acquire the spectrum.
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Key parameters included a spectral width of approximately 16 ppm, a relaxation delay of 1-2

seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-

noise ratio.

¹³C NMR Acquisition:

The spectrometer was tuned to the carbon frequency.

A proton-decoupled pulse sequence was employed to obtain a spectrum with singlets for

each unique carbon atom.

A wider spectral width (e.g., 0-200 ppm) was used, and a significantly larger number of

scans were accumulated (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

A small amount of the sample (1-2 mg) was finely ground with approximately 100-200 mg of

dry potassium bromide (KBr) using an agate mortar and pestle.

The mixture was then compressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

A background spectrum of the empty sample compartment was recorded.

The KBr pellet containing the sample was placed in the sample holder.

The spectrum was recorded in the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound.
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Instrumentation: A mass spectrometer equipped with an Atmospheric Pressure Chemical

Ionization (APCI) source.

Sample Preparation:

A dilute solution of the sample was prepared in a suitable solvent (e.g., methanol or

acetonitrile).

The solution was introduced into the mass spectrometer via direct infusion or through a liquid

chromatography system.

Data Acquisition:

The instrument was operated in positive ion mode.

A full scan was performed over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

The APCI source parameters, such as corona discharge current and vaporizer temperature,

were optimized to achieve efficient ionization.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

an organic compound like 1,3-dimethyl-1H-pyrazol-5-ol.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 1,3-dimethyl-1H-pyrazol-5-ol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304426#spectroscopic-data-for-1-3-dimethyl-1h-
pyrazol-5-ol-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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